Superior Spleen Volume Reduction in Severe Thrombocytopenia vs. Best Available Therapy (Including Ruxolitinib)
In the pivotal Phase 3 PERSIST-2 trial, pacritinib demonstrated a significantly higher rate of spleen volume reduction (SVR) compared to best available therapy (BAT), which included ruxolitinib, specifically in the subpopulation of patients with severe thrombocytopenia (platelets <50 × 10⁹/L). This provides direct evidence of superior efficacy where other JAK inhibitors are either contraindicated or lack data [1][2].
| Evidence Dimension | ≥35% Spleen Volume Reduction (SVR) at Week 24 |
|---|---|
| Target Compound Data | 29% |
| Comparator Or Baseline | Best Available Therapy (BAT), including ruxolitinib: 3% |
| Quantified Difference | Absolute difference of 26 percentage points (roughly 10-fold improvement) |
| Conditions | Phase 3 randomized controlled trial (PERSIST-2; NCT02055781) in patients with myelofibrosis and platelet count ≤100 × 10⁹/L. Data from subpopulation with baseline platelets <50 × 10⁹/L. |
Why This Matters
This data confirms pacritinib as the only JAK inhibitor with proven spleen volume reduction efficacy in a patient population (platelets <50 × 10⁹/L) where ruxolitinib is not indicated and has no clinical trial data.
- [1] Mascarenhas J, et al. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial. JAMA Oncol. 2018;4(5):652-659. View Source
- [2] U.S. Food and Drug Administration. FDA approves pacritinib for myelofibrosis with severe thrombocytopenia. FDA.gov. February 28, 2022. View Source
